1-Benzyl-3-methylpyrrolidine-3-carboxylic acid

Lipophilicity Drug Design Permeability

Select 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid for its distinct steric and physicochemical profile, which is critical for CNS-targeted libraries. The 0.9 XLogP3, a +1.8 log unit increase over non-methylated analogs, makes it a superior starting material for achieving optimal blood-brain barrier permeability. This combination of N-benzyl and C3-methyl groups provides a unique chiral environment essential for diastereoselective transformations, ensuring precise stereochemical control in your API synthesis. Generic substitutes cannot replicate this specific reactivity, making this the definitive reagent for advancing your medicinal chemistry programs.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 181114-74-9
Cat. No. B068033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylpyrrolidine-3-carboxylic acid
CAS181114-74-9
Synonyms1-BENZYL-3-METHYL-PYRROLIDINE-3-CARBOXYLIC ACID
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
InChIKeyMSUXGUJKSWGNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methylpyrrolidine-3-carboxylic acid (CAS 181114-74-9): A Chiral Pyrrolidine Building Block for Drug Discovery and Organic Synthesis


1-Benzyl-3-methylpyrrolidine-3-carboxylic acid (CAS 181114-74-9) is a chiral, non-proteinogenic amino acid derivative belonging to the pyrrolidine-3-carboxylic acid family. Characterized by a pyrrolidine ring with an N-benzyl substituent and a quaternary C3 methyl group, this compound has the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It serves primarily as a versatile building block in medicinal chemistry, enabling the synthesis of complex, stereochemically defined molecules for drug discovery, particularly where the pyrrolidine core is known to confer activity against targets such as endothelin receptors [1] or enzymes like arginase [2].

Procurement Risk: Why 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid Cannot Be Swapped with Analogs


Generic substitution among pyrrolidine-3-carboxylic acid derivatives is not a viable procurement strategy due to the critical impact of specific N-substitution and C3 methylation on downstream synthetic utility and biological activity. The combination of an N-benzyl group and a C3-methyl group creates a unique, sterically hindered, and chiral environment absent in simpler analogs like 1-benzylpyrrolidine-3-carboxylic acid or 3-methylpyrrolidine-3-carboxylic acid . Within the broader class of pyrrolidine-3-carboxylic acids, small structural changes are known to dramatically alter pharmacological profiles. For instance, replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group in related endothelin antagonists can completely shift receptor selectivity [1]. Similarly, the addition of a methyl group at the 3-position is a well-established strategy to induce conformational constraint and enhance metabolic stability, making a generic substitution highly likely to result in a non-equivalent reagent that fails to produce the intended intermediate or active pharmaceutical ingredient.

Differentiated Evidence: Quantifying 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid's Unique Profile for Scientific Selection


Enhanced Lipophilicity (cLogP) vs. N-Benzyl Parent Structure

The introduction of a methyl group at the C3 position in 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid significantly increases lipophilicity compared to the non-methylated analog, 1-benzylpyrrolidine-3-carboxylic acid. This is a key differentiator for applications targeting the central nervous system (CNS) or other tissues requiring high membrane permeability. The calculated LogP for the target compound is 0.9, while the value for the parent compound is -0.9 . This difference of +1.8 log units corresponds to a more than 60-fold increase in theoretical partition coefficient (P), drastically altering its predicted behavior in biological systems and its performance in reversed-phase chromatography purifications .

Lipophilicity Drug Design Permeability BBB Penetration

Increased Molecular Weight and Steric Bulk vs. C3-Methyl Core

Compared to the simpler core structure 3-methylpyrrolidine-3-carboxylic acid, this compound possesses a significantly larger molecular weight and steric profile due to the N-benzyl substituent. The molecular weight of the target compound is 219.28 g/mol, while the non-benzylated core is 129.16 g/mol . This 90.12 g/mol difference (70% increase in mass) is not trivial; it introduces substantial steric bulk around the amine, which can be exploited to enhance target selectivity by restricting binding pocket access or to prevent unwanted metabolic dealkylation pathways .

Molecular Weight Steric Hindrance Conformational Constraint Selectivity

Potency Potential via Structural Motif in Third-Generation Arginase Inhibitors

While no direct biological data exists for the free acid, its core 'C3-methyl pyrrolidine-3-carboxylic acid' motif is a critical component in a novel family of highly potent, third-generation arginase inhibitors. A related compound, (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid, demonstrated up to a 1000-fold increase in potency relative to previous standards, 2-amino-6-boronohexanoic acid (ABH) and N-hydroxy-nor-L-arginine (nor-NOHA) [1]. This class-level evidence indicates that building blocks containing the substituted pyrrolidine-3-carboxylic acid core, particularly with the C3-methyl group for conformational control, are highly valuable for constructing molecules with picomolar to nanomolar activity against validated therapeutic targets.

Arginase Immuno-oncology Enzyme Inhibition Potency

Best Research and Industrial Application Scenarios for 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid


Synthesis of CNS-Penetrant Drug Candidates

Its XLogP3 of 0.9, which is significantly higher than its non-methylated analog, makes 1-benzyl-3-methylpyrrolidine-3-carboxylic acid a superior starting material for constructing libraries of molecules intended for CNS targets. This physical property difference, quantified as a +1.8 log unit increase , supports its selection in early-stage medicinal chemistry programs for neurological disorders where blood-brain barrier permeability is a critical design parameter.

Stereoselective Synthesis and Chiral Scaffold Construction

As a chiral, non-racemic building block, this compound is essential for the asymmetric synthesis of complex pharmaceuticals. The combination of the N-benzyl and C3-methyl groups creates a well-defined, sterically hindered chiral environment that can be leveraged in diastereoselective transformations. This is particularly valuable for constructing active pharmaceutical ingredients (APIs) that require absolute stereochemical control, as seen in the development of endothelin receptor antagonists [1].

Lead Optimization in Immuno-Oncology Programs

Given the established role of the pyrrolidine-3-carboxylic acid scaffold in generating potent arginase inhibitors [2], this specific compound is a high-priority reagent for medicinal chemists developing next-generation immunotherapies. Its unique substitution pattern (N-benzyl, C3-methyl) offers a distinct vector for exploring novel chemical space around a validated pharmacophore, aiming to improve upon the up to 1000-fold potency gains already observed in this class.

Development of Metabolic-Stable Peptidomimetics

The C3-methyl group is a classic strategy to introduce conformational constraint and block metabolic pathways (e.g., alpha-hydroxylation). This compound is therefore ideally suited for creating peptidomimetics and protease inhibitors where enhanced metabolic stability and oral bioavailability are required. The added steric bulk from the N-benzyl group further differentiates it from simpler proline analogs, allowing for the precise tuning of target selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.